4-(Biphenyl-4-yloxy)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine
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Overview
Description
4-(Biphenyl-4-yloxy)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine is a heterocyclic compound that has garnered significant interest in scientific research due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of a thieno[2,3-d]pyrimidine core, which is fused with biphenyl and chlorophenyl groups, contributing to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Biphenyl-4-yloxy)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under specific conditions, such as the Gewald reaction, which combines a ketone, a cyanoacetamide, and elemental sulfur.
Introduction of Biphenyl and Chlorophenyl Groups: The biphenyl and chlorophenyl groups are introduced through nucleophilic aromatic substitution reactions. These reactions typically require the use of strong bases and high temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Biphenyl-4-yloxy)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Strong bases (e.g., sodium hydride) and high temperatures for nucleophilic substitution; electrophilic reagents for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding reduced derivatives.
Scientific Research Applications
4-(Biphenyl-4-yloxy)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.
Cancer Therapy: Studies have demonstrated its antiproliferative activity against tumor cell lines, indicating its potential as an anticancer agent.
Materials Science: The compound’s unique structural features make it suitable for use in organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-(Biphenyl-4-yloxy)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound may also interact with other molecular targets, such as enzymes and receptors, to exert its effects.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine Derivatives: These compounds share a similar core structure and have been studied for their potential as enzyme inhibitors and anticancer agents.
Heterocyclic Fused Pyrimidines: These compounds also exhibit similar biological activities and have been explored for their therapeutic potential.
Uniqueness
Its ability to inhibit tubulin polymerization and overcome multidrug resistance further highlights its uniqueness and potential as a therapeutic agent .
Properties
Molecular Formula |
C24H15ClN2OS |
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Molecular Weight |
414.9 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-4-(4-phenylphenoxy)thieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C24H15ClN2OS/c25-19-10-6-18(7-11-19)21-14-29-24-22(21)23(26-15-27-24)28-20-12-8-17(9-13-20)16-4-2-1-3-5-16/h1-15H |
InChI Key |
FVOLKDBRKGIRCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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